molecular formula C19H21N5O2S B2474677 N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775494-67-1

N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2474677
CAS No.: 1775494-67-1
M. Wt: 383.47
InChI Key: IYSQYMGHYOMZGB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a potent, selective, and ATP-competitive inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). Its primary research value lies in its application as a chemical probe to dissect the distinct biological roles of the PI3Kβ isoform from other class I PI3 kinases (α, δ, and γ) in cellular signaling pathways. This compound has demonstrated high utility in oncology research, particularly in the context of PTEN-deficient cancers. The PTEN tumor suppressor acts as a negative regulator of the PI3K pathway, and its loss is a common driver of tumorigenesis. Research indicates that PTEN-deficient cancer cells exhibit a unique dependency on PI3Kβ signaling for survival and proliferation. Studies using this inhibitor have shown efficacy in selectively inducing apoptosis and inhibiting growth in such models, providing a strong rationale for the therapeutic targeting of PI3Kβ in specific genetic contexts. Furthermore, its role extends to cardiovascular research, where PI3Kβ is implicated in platelet activation and thrombosis. The compound has been used to demonstrate that selective inhibition of PI3Kβ can prevent arterial thrombosis without significantly impacting hemostasis, offering a potential strategy for antiplatelet therapy with a reduced bleeding risk. This makes it a valuable tool for investigating the nuanced signaling mechanisms in platelets and the development of novel antithrombotic agents. The compound's high selectivity profile enables researchers to achieve precise pharmacological intervention, allowing for the clear attribution of observed phenotypic effects to PI3Kβ inhibition and advancing the understanding of isoform-specific PI3K biology.

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13-12-24-16(18(20-13)23-7-9-27-10-8-23)11-15(22-24)19(25)21-14-5-3-4-6-17(14)26-2/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSQYMGHYOMZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3OC)C(=N1)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The thiomorpholine sulfur atom undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acetic acid converts the thiomorpholine group to its sulfoxide or sulfone derivatives. Reaction yields depend on stoichiometry and temperature:

ReagentConditionsProductYield Range
H₂O₂ (1–2 eq)AcOH, 25°C, 6 hSulfoxide60–75%
H₂O₂ (3–4 eq)AcOH, 50°C, 12 hSulfone85–92%

This transformation modifies electronic properties, enhancing interactions with biological targets like bacterial RNA polymerase.

Reduction Reactions

The pyrazolo[1,5-a]pyrazine core can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation:

  • NaBH₄ selectively reduces the nitro group (if present) to an amine without affecting the thiomorpholine.

  • H₂/Pd-C hydrogenates the pyrazine ring, yielding dihydro derivatives. Reaction conditions:

    • 1 atm H₂, EtOH, 25°C

    • Yield: 70–80% .

Cyclization and Functionalization

The carboxamide group participates in cyclocondensation with β-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions, forming fused heterocycles. Key parameters from analogous pyrazolo[1,5-a]pyrazine syntheses :

Acid CatalystAtmosphereTime (h)Yield
Acetic acid (6 eq)O₂1894%
p-TSA (2 eq)O₂1841%

Mechanistic studies suggest a pathway involving enol addition, oxidative dehydrogenation, and cyclization .

Nucleophilic Substitution

The methoxyphenyl group undergoes demethylation with BBr₃ in dichloromethane, producing a phenolic derivative. Conditions:

  • BBr₃ (3 eq), CH₂Cl₂, −78°C → 25°C, 4 h

  • Yield: 88% .

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrazine core supports Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids introduces substituents at position 3:

Aryl Boronic AcidCatalystBaseYield
Phenylboronic acidPd(PPh₃)₄K₂CO₃78%
4-Fluorophenylboronic acidPd(dppf)Cl₂CsF65%

Reactions occur in THF/H₂O at 80°C .

Hydrolysis Reactions

The carboxamide group resists basic hydrolysis but cleaves under strong acidic conditions:

  • HCl (6M) , reflux, 12 h → carboxylic acid (Yield: 55%).

  • NaOH (10%) , EtOH/H₂O, 100°C → no reaction.

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the thiomorpholine sulfur’s electron-donating effect stabilizes transition states during oxidation. The pyrazine ring’s aromaticity directs electrophilic substitution to position 6 .

Comparative Reactivity

Reaction TypeThiomorpholine DerivativeMorpholine Analog
OxidationFaster (sulfur lone pairs)Slower
ReductionSimilar kineticsSimilar kinetics
Cross-CouplingHigher yields (electronic effects)Moderate yields

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation.

Case Study: In Vitro Evaluation

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibited significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide was tested for its ability to induce apoptosis in these cells, showing a dose-dependent response.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazolo derivatives are known to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Research has indicated that certain pyrazolo compounds possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study: Neuroprotection in Animal Models

In a recent animal study, administration of this compound showed a significant reduction in neuroinflammation and improvement in cognitive functions in models of Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative conditions.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

Data Table: Anti-inflammatory Effects

Inflammatory ModelEffect ObservedReference
Carrageenan-induced edemaReduction of edema by 50%
LPS-induced inflammationDecrease in pro-inflammatory cytokines

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various synthetic routes have been explored to modify the thiomorpholine and pyrazine moieties to enhance biological activity.

Synthetic Pathways

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with high yields and purity. Modifications at different positions on the pyrazine ring have been systematically studied to correlate structural changes with biological activity.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide (S434-0457)
  • Key Difference : Additional methoxy group at the 4-position of the phenyl ring.
  • Impact :
    • Molecular Weight : 413.5 vs. ~396 (estimated for the target compound).
    • logP : 2.88 (higher lipophilicity due to the second methoxy group).
    • Polar Surface Area (PSA) : 60.38 Ų, suggesting moderate solubility .
N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
  • Key Difference : Ethyl substituent on the phenyl ring and a 4-oxo group replacing thiomorpholine.
  • Impact: Molecular Weight: 296.32 (lower due to absence of thiomorpholine). Hydrogen Bonding: 2 H-bond donors vs. 1 in the target compound. logP: Likely higher than the target compound due to the ethyl group and reduced polarity from the oxo group .

Analogs with Heterocyclic Modifications

4-[benzyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
  • Key Difference: Benzyl(methyl)amino group at position 4 instead of thiomorpholine.
  • Impact: Molecular Weight: ~460 (estimated), higher due to the benzyl group.
N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide (S434-0513)
  • Key Difference : Fluorine and methyl substituents on the phenyl ring.
  • Impact :
    • Molecular Weight : 385.44.
    • Electron Effects : Fluorine’s electronegativity may enhance binding to polar residues in target proteins .

Physicochemical and Structural Comparison Table

Compound Name Molecular Formula Molecular Weight logP Key Substituents Notable Features
Target Compound C19H21N5O3S (est.) ~396 ~2.5 2-methoxyphenyl, thiomorpholin-4-yl Balanced lipophilicity, moderate PSA
N-(2,4-dimethoxyphenyl) analog (S434-0457) C20H23N5O3S 413.5 2.88 2,4-dimethoxyphenyl, thiomorpholin-4-yl Higher logP, enhanced metabolic stability
N-(2-ethylphenyl)-4-oxo analog C16H16N4O2 296.32 ~3.2 2-ethylphenyl, 4-oxo Lower solubility, potential H-bonding
N-(4-fluoro-3-methylphenyl) analog (S434-0513) C19H20FN5OS 385.46 ~2.7 4-fluoro-3-methylphenyl, thiomorpholin-4-yl Fluorine-enhanced binding affinity

Biological Activity

N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H21N5O2SC_{19}H_{21}N_{5}O_{2}S with a molecular weight of 383.5 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H21N5O2SC_{19}H_{21}N_{5}O_{2}S
Molecular Weight383.5 g/mol
CAS Number1775378-37-4

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , effectively inhibiting various bacterial and fungal strains. Its mechanism involves disrupting cell membrane integrity, leading to cell lysis. For example, a study demonstrated that derivatives of pyrazole compounds showed significant activity against resistant bacterial strains, suggesting that this compound could serve as a model for developing new antimicrobial agents .

Antitumor Activity

The compound has been investigated for its antitumor potential , particularly as an inhibitor of key kinases involved in cancer progression. Pyrazole derivatives have shown efficacy against BRAF(V600E) and EGFR kinases, which are critical targets in the treatment of various cancers. In vitro studies have reported IC50 values in the low nanomolar range for these targets, indicating potent inhibitory activity .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has demonstrated anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in mediating inflammatory responses. This activity was evidenced in models where pyrazole derivatives reduced inflammation markers significantly .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the effectiveness of several pyrazole derivatives against common pathogens. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, particularly against Gram-negative bacteria .
  • Kinase Inhibition : In a series of experiments focusing on cancer cell lines, this compound was shown to inhibit cell proliferation effectively by targeting specific kinases involved in cell cycle regulation. The results highlighted its potential as a therapeutic agent in oncology .
  • Inflammation Model : An experimental model using lipopolysaccharide (LPS) to induce inflammation demonstrated that treatment with this pyrazolo derivative significantly reduced inflammatory markers compared to untreated controls .

Q & A

Q. What are the key synthetic routes for N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Condensation of aminopyrazole precursors with dielectrophilic reagents to construct the pyrazolo[1,5-a]pyrazine scaffold .
  • Substitution : Introducing the thiomorpholine group via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Carboxamide linkage : Coupling the pyrazine-carboxylic acid intermediate with 2-methoxyaniline using EDCI/HCl as activators .
    Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. LC-MS and ¹H NMR are critical for verifying structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding. For example, methoxyphenyl protons resonate at δ 6.8–7.4 ppm, while thiomorpholine protons appear as multiplet signals (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution LC-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns to validate the molecular formula .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds between the carboxamide and pyrazine nitrogen) .

Q. What solvent systems and reaction conditions are optimal for derivatizing the thiomorpholine moiety?

  • Solvents : Anhydrous DMF or dichloromethane for moisture-sensitive reactions .
  • Temperature : 60–80°C for thiomorpholine substitution to avoid side reactions .
  • Catalysts : Use of Pd(PPh₃)₄ for cross-coupling or K₂CO₃ as a base for SN2 reactions .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of the pyrazolo[1,5-a]pyrazine core?

  • Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the pyrazine nitrogen at position 4 is highly reactive toward thiomorpholine substitution .
  • Reaction path screening : Transition state analysis identifies energy barriers for key steps (e.g., ring closure), enabling optimization of reaction time and temperature .
  • Docking studies : Preliminary virtual screening against biological targets (e.g., kinases) guides functionalization strategies .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

  • Case example : Discrepancies in ¹H NMR integration ratios may arise from dynamic proton exchange (e.g., NH in carboxamide). Solutions include:
    • Variable-temperature NMR to observe signal splitting at low temperatures .
    • 2D NMR (COSY, HSQC) to correlate ambiguous protons .
  • Mass spectrometry artifacts : Isotopic peaks from chlorine or sulfur can mimic impurities. High-resolution MS (HRMS) distinguishes isotopic patterns .

Q. What experimental design principles apply to optimizing yield in multi-step syntheses?

  • Factorial design : Screen variables (e.g., solvent polarity, catalyst loading) using a 2³ factorial matrix to identify critical factors .
  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., temperature vs. yield) to pinpoint optimal conditions .
  • Scale-up considerations : Maintain consistent mixing efficiency and heat transfer to avoid side reactions during large-scale synthesis .

Q. How can structure-activity relationship (SAR) studies be structured for this compound’s analogs?

  • Scaffold modifications : Compare bioactivity of analogs with variations in:
    • Thiomorpholine (e.g., morpholine vs. piperazine substitution) .
    • Methoxyphenyl position (ortho vs. para) .
  • Functional assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal half-life) and permeability (Caco-2 assays) to prioritize lead compounds .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Low solubility : Use mixed solvents (e.g., DMSO/water) for slow vapor diffusion .
  • Polymorphism : Screen crystallization conditions (temperature, anti-solvents) to isolate the most stable polymorph .
  • Hydrate formation : Store crystals under anhydrous conditions (e.g., desiccator with P₂O₅) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Purity (LC-MS)Reference
Core formationAminopyrazole, dielectrophile, 80°C4592%
Thiomorpholine substitutionThiomorpholine, K₂CO₃, DMF, 60°C6595%
Carboxamide couplingEDCI, HCl, 2-methoxyaniline, RT7898%

Q. Table 2. Common Analytical Techniques and Applications

TechniqueApplicationExample Data
¹H NMRSubstituent positioningδ 7.2–7.4 ppm (methoxyphenyl aromatic protons)
HRMSMolecular formula validation[M+H]⁺ = 438.1523 (calc. 438.1518)
X-ray diffractionCrystal packing analysisC–H···O hydrogen bonds (2.8 Å)

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